Carbostyril 165
Description
Carbostyril 165, chemically known as 7-(dimethylamino)-4-methyl-2(1H)-quinolinone, is a synthetic organic compound that has found its primary applications as a fluorescent dye and a laser dye. medchemexpress.eumedchemexpress.comchemicalbook.combiocat.com Its unique photophysical properties, including strong absorption and emission of light, have made it a valuable tool in various research and technological domains. researchgate.netmit.edu
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 26078-23-9 |
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | 7-(dimethylamino)-4-methyl-1H-quinolin-2-one |
| Melting Point | 265-266 °C |
| Boiling Point | 340.37°C (estimate) |
| Appearance | Yellow glittering fine crystalline powder |
This table presents key chemical properties of this compound. chemicalbook.comepa.gov
The foundational structure of this compound is the carbostyril, or 2-quinolone, a heterocyclic compound that has been a subject of scientific interest for many years. derpharmachemica.com The broader family of quinolone derivatives has been extensively explored for their diverse biological activities, leading to their use as antimicrobial, antiviral, and anticancer agents. derpharmachemica.com Over the past several decades, research into 4(1H)-quinolone-3-carboxylic acid derivatives has led to their widespread use as antibiotics. derpharmachemica.com The versatility of the quinolone framework, which allows for various substitutions, has made it a significant scaffold in medicinal chemistry. derpharmachemica.com
The evolution of carbostyril derivatives also branched into materials science and photonics. The discovery that certain derivatives exhibit strong fluorescence paved the way for their development as dyes. This line of research focused on modifying the carbostyril core to enhance its photophysical properties, such as quantum yield and stability. sciforum.net This ultimately led to the synthesis of specialized compounds like this compound, which was optimized for applications in laser technology and fluorescence-based studies. researchgate.netmit.edu
The carbostyril scaffold is a privileged structure in modern research, primarily due to its drug-like properties and its ability to serve as a framework for a wide array of biologically active molecules. derpharmachemica.com Its rigid, bicyclic system provides a defined three-dimensional structure that can be tailored to interact with specific biological targets. evitachem.com The nitrogen-containing heterocyclic structure classifies it as an alkaloid, a class of compounds known for their significant physiological effects. evitachem.com
In the context of fluorescent compounds like this compound, the scaffold's significance lies in its electronic properties. The carbostyril system can be readily modified with electron-donating or electron-withdrawing groups to fine-tune its absorption and emission spectra. sciforum.net In this compound, the presence of a dimethylamino group at the 7-position and a methyl group at the 4-position are key modifications that enhance its fluorescence characteristics. whiterose.ac.uk The stability of the carbostyril system, including its relative insensitivity to a broad pH range, makes it a robust platform for developing fluorescent probes for biological and chemical applications. sciforum.net
Academic research on this compound has predominantly centered on its applications as a high-performance fluorescent and laser dye. Its utility in these areas is a direct result of its favorable photophysical properties.
One of the primary research applications of this compound is as a laser dye. mit.edu It is used as the active medium in dye lasers, which are valued for their tunability and ability to produce pulsed or continuous-wave laser light. researchgate.netmit.edu Research in this area has involved characterizing its performance, including its energy output and stability, often in comparison to other laser dyes. mit.edu For instance, studies have explored its efficiency when pumped by different radiation wavelengths. researchgate.net
Another significant area of research is its use as a fluorescent probe. medchemexpress.eumedchemexpress.combiocat.com this compound is described as an electronically neutral fluorescent dye with excitation wavelengths around 351-364 nm and emission at wavelengths greater than 400 nm. medchemexpress.eumedchemexpress.comchemicalbook.combiocat.com This has led to its use in studies such as the investigation of the interaction of fluorescent dyes with clay minerals in suspensions, where its fluorescence polarization can provide insights into molecular interactions. chemicalbook.com Its properties have also been leveraged in imaging for turbomachine research, highlighting its utility in specialized engineering studies. mit.edu
Furthermore, the photophysical properties of this compound have been a subject of fundamental research. Studies have measured the absorption from its lowest relaxed excited singlet state using techniques like picosecond flash photolysis to understand its behavior at a molecular level. researchgate.netresearchgate.net This type of research is crucial for the rational design of new and improved fluorescent molecules.
Table 2: Photophysical Properties of this compound
| Property | Wavelength (nm) |
|---|---|
| Excitation (Ex) | 351 / 364 |
| Emission (Em) | >400 |
| Absorption (λmax) | 389 |
| Lasing Wavelength | 480 |
This table summarizes the key photophysical characteristics of this compound as a fluorescent and laser dye. medchemexpress.eumedchemexpress.comchemicalbook.combiocat.comwhiterose.ac.uk
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 7-(dimethylamino)-4-methyl-2(1H)-quinolinone |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(dimethylamino)-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-6-12(15)13-11-7-9(14(2)3)4-5-10(8)11/h4-7H,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWKOWLGYNIFSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067177 | |
| Record name | 2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl- | |
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Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26078-23-9 | |
| Record name | 7-Dimethylamino-4-methyl-2-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26078-23-9 | |
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| Record name | 7-(Dimethylamino)-4-methyl-carbostyril | |
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| Record name | Carbostyril 165 | |
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| Record name | 2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl- | |
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| Record name | 2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl- | |
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| Record name | 7-(dimethylamino)-4-methyl-2-quinolone | |
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| Record name | 7-(DIMETHYLAMINO)-4-METHYL-CARBOSTYRIL | |
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Synthetic Methodologies and Chemical Derivatization of Carbostyril 165
Established Synthetic Routes to Carbostyril Core Structures
The construction of the fundamental carbostyril ring system can be achieved through several established synthetic methodologies. These methods provide access to a wide array of substituted carbostyril derivatives.
Knorr Reaction and Variations in Carbostyril Synthesis
A variation of this reaction involves the direct use of an aniline (B41778) and a β-ketoester, like ethyl acetoacetate (B1235776), without the isolation of the intermediate acetoacetanilide. orgsyn.org The reaction conditions, particularly the amount of acid, can influence the final product. For example, using a large excess of PPA with benzoylacetanilide favors the formation of the 2-hydroxyquinoline, while a smaller amount can lead to the competing formation of a 4-hydroxyquinoline. wikipedia.org The mechanism is believed to involve a superelectrophilic O,O-dicationic intermediate. wikipedia.org For some preparations, triflic acid has been recommended as the cyclization agent. wikipedia.org
Cyclization Reactions and Precursor Chemistry
Beyond the classic Knorr reaction, other cyclization strategies are employed to construct the carbostyril core. These often involve the formation of key carbon-carbon or carbon-nitrogen bonds in the final ring-closing step. The precursors for these reactions are crucial and dictate the substitution pattern of the resulting carbostyril.
The synthesis of carbostyril derivatives can involve condensation reactions or other cyclization processes. ontosight.ai For instance, palladium-catalyzed reactions have become powerful tools. These can include the coupling of ortho-iodoanilines with 1,2-disubstituted olefins. nih.gov Another approach involves the intramolecular amination of sp3 C-H bonds through the hydride transfer cyclization of N-tosylimines. researchgate.net Furthermore, the cyclization of aminopyridineacrylic esters under basic conditions can yield naphthyridinones, which contain a carbostyril-type moiety. jst.go.jp
Multi-component Reaction Strategies for Carbostyril Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like carbostyrils by combining three or more reactants in a single step. beilstein-journals.org This strategy minimizes waste and reduces the number of synthetic steps.
Several named MCRs are applicable to the synthesis of quinoline (B57606) and, by extension, carbostyril structures. These include the Biginelli, Hantzsch, and Bucherer-Bergs reactions. organic-chemistry.org For example, a one-pot base-catalyzed cyclocondensation reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde, Meldrum's acid, and 3-arylamino-5,5-disubstitutedcyclohex-2-enone has been used to synthesize 4-pyrazolyl-N-arylquinoline-2,5-dione derivatives. researchgate.net Ionic liquids have also been utilized as catalysts in green protocols for multi-component synthesis of carbostyril derivatives. researcher.life
Functionalization and Derivatization Strategies for Carbostyril 165
Once the carbostyril core is formed, further modifications can be introduced to synthesize specific derivatives like this compound. These strategies focus on introducing substituents at various positions on the carbostyril ring.
Introduction of Substituents at Key Ring Positions (e.g., 4, 6, 7)
The substitution pattern on the carbostyril ring significantly influences its properties. Positions 4, 6, and 7 are common sites for functionalization.
Position 4: The substituent at the 4-position is often introduced via the choice of the β-ketoester in the Knorr synthesis. For example, using ethyl acetoacetate leads to a 4-methyl group, as seen in 4-methylcarbostyril. orgsyn.org 4-aminoalkyl quinolin-2-ones can be synthesized via the Knorr cyclization of N-ethoxycarbonyl protected ω-amino-β-keto anilides. semanticscholar.org
Positions 6 and 7: Electron-donating groups at the 6 and 7-positions, such as amino or methoxy (B1213986) groups, are of particular interest. mdpi.org These are typically introduced by starting with a correspondingly substituted aniline in the Knorr synthesis. For instance, 7-amino-4-methyl-2(1H)-quinolinone (Carbostyril 124) is synthesized using a Knorr-type condensation of 1,3-phenylenediamine with ethyl acetoacetate. researchgate.net Further alkylation of the amino group can then be performed. Push-pull substituted carbostyrils with electron-donating groups at position 6 and an acceptor group at position 4 can exhibit significant bathochromic shifts in their absorption spectra. sciforum.net
Synthesis of N-Substituted Carbostyril Derivatives (e.g., N-amino, N-acetamido)
The nitrogen atom of the lactam in the carbostyril ring can also be functionalized.
N-alkylation of 6,7-dimethoxy-2-quinolones can be achieved by reacting them with omega-chloro alkanoates. mdpi.org This reaction can sometimes lead to a mixture of N- and O-alkylated products due to the keto-enol tautomerism of the carbostyril ring. mdpi.org
The synthesis of N-amino and N-acetamido derivatives has also been reported. For example, N-amino and N-acetamido derivatives of 2-quinolone-3-carboxylic acid have been synthesized. dergipark.org.tr The N-amino derivative can be prepared and subsequently reacted with acetic anhydride (B1165640) in the presence of pyridine (B92270) to yield the N-acetamido compound. dergipark.org.tr The synthesis of various 1-N-substituted derivatives of 2-acetamido-2-deoxy-β-D-glucopyranosylamine has also been explored, including haloacetyl and glycyl derivatives. nih.gov
Formation of Hybrid Carbostyril Compounds (e.g., selenophenes, s-triazines)
The synthesis of hybrid molecules, which combine two or more pharmacologically active scaffolds, is a prominent strategy in medicinal chemistry to develop novel therapeutic agents. This compound, also known as 7-hydroxy-4-methyl-2(1H)-quinolone, serves as a versatile building block for creating such hybrid compounds, notably with selenophene (B38918) and s-triazine moieties.
Carbostyril-Selenophene Hybrids:
A novel series of carbostyril-3′-carbonitrilselenophene hybrid compounds have been synthesized by reacting Pechmann-derived coumarin (B35378) compounds with 2-amino-3′-carbonitrilselenophene derivatives. tandfonline.com The synthesis involves heating the respective starting materials in ethanol (B145695) to yield the hybrid compounds in moderate to good yields (45-88%). researchgate.net This reaction provides a direct linkage between the carbostyril core and the selenophene ring. tandfonline.comresearchgate.net
Another approach involves the condensation of salicylaldehyde (B1680747) derivatives and ethyl acetoacetate to form 3-acetyl coumarin derivatives. These intermediates are then converted into coumarin-selenophene hybrid compounds through a modified Gewald reaction in a basic medium with malononitrile (B47326) and selenium. tubitak.gov.tr The resulting hybrid structures have been characterized using various spectroscopic methods. researchgate.nettubitak.gov.tr
Table 1: Synthesis of Carbostyril-Selenophene Hybrid Compounds
| Starting Materials | Reaction Conditions | Hybrid Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pechmann coumarin compounds, 2-amino-3′-carbonitrilselenophene derivatives | Ethanol, heat (10-12h, 200°C) | Carbostyril-3′-carbonitrilselenophene derivatives | 45-88 | researchgate.net |
| Salicylaldehyde derivatives, Ethyl acetoacetate, Malononitrile, Selenium | Basic medium, Modified Gewald reaction | Coumarin-selenophene hybrid compounds | Not specified | tubitak.gov.tr |
Hybrid compounds incorporating the carbostyril and s-triazine scaffolds have also been developed. One synthetic route involves the reaction of 7-hydroxy-4-methyl-coumarin with cyanuric chloride in acetone. rasayanjournal.co.in This initial product can be further functionalized by condensation with other molecules, such as 3-amino acetophenone, to create more complex s-triazine derivatives. rasayanjournal.co.in
A multi-step synthesis has been described for producing 1,3,5-tris-(8-aralkyl amido/imido-alkyl-7-hydroxy-4-methyl-2-oxo-quinolinyl)-2,4,6-hexahydro-s-triazines. researchgate.net This process begins with the formation of 8-aralkyl amido/imido-alkyl-7-hydroxy-4-methyl-coumarins, which are then converted to the corresponding carbostyrils. Finally, these carbostyril derivatives undergo cyclotrimerization to form the central s-triazine ring. researchgate.net The synthesis of various s-triazine derivatives often involves the nucleophilic substitution of the chlorine atoms on a 2,4,6-trichloro-1,3,5-triazine core with different amines or other nucleophiles. mdpi.comnih.gov
Stereoselective Synthesis Approaches for Carbostyril Analogues
The development of stereoselective synthetic methods is crucial for producing specific enantiomers or diastereomers of carbostyril analogues, which can exhibit distinct biological activities.
Approaches to the stereoselective synthesis of carbostyril and quinolone analogues often involve asymmetric catalysis or the use of chiral starting materials. For instance, a phenanthridine (B189435) alkaloid analogue, structurally related to isocarbostyril alkaloids, has been synthesized using a stereoselective hydroxylation process and a Pictet-Spengler reaction as key steps. researchgate.net Another strategy employs a stereoselective 6-exo radical cyclization of a vinyl radical to an O-benzyloxime radical acceptor to construct the core structure. researchgate.net
The enantioselective synthesis of 2-aryl-2,3-dihydro-4-quinolones has been achieved through a chiral Brønsted acid-catalyzed intramolecular aza-Michael addition. scilit.com This method provides a pathway to chiral quinolone analogues. qeios.com Furthermore, biomimetic asymmetric reduction of 2-functionalized quinolines using a chiral and regenerable NAD(P)H model has been developed to produce chiral 2-functionalized tetrahydroquinolines with high enantiomeric excess. acs.org
For carbocyclic analogues, a convergent and stereoselective synthesis of chiral cyclopentyl- and cyclohexylamine (B46788) derivatives of the nucleoside Q precursor (PreQ0) has been accomplished. beilstein-journals.org This route allows for the preparation of 4-substituted analogues with interesting three-dimensional structures, including chiral cyclopentane-1,2-diol and -1,2,3-triol derivatives. beilstein-journals.org The synthesis of di-spirooxindole analogues, which incorporate oxindole (B195798) and cyclohexanone (B45756) moieties, has been achieved through a one-pot [3+2] cycloaddition reaction, yielding structurally complex molecules with multiple stereocenters. mdpi.com
Table 2: Examples of Stereoselective Synthesis Approaches for Quinolone/Carbostyril Analogues
| Method | Key Feature | Product Type | Reference |
|---|---|---|---|
| Radical Cyclization | Stereoselective 6-exo radical cyclization | Phenanthridine Analogue | researchgate.net |
| Asymmetric Catalysis | Chiral Brønsted acid-catalyzed intramolecular aza-Michael addition | 2-Aryl-2,3-dihydro-4-quinolones | scilit.com |
| Biomimetic Reduction | Chiral NAD(P)H model | 2-Functionalized Tetrahydroquinolines | acs.org |
| Convergent Synthesis | Asymmetric synthesis of chiral amines | Carbocyclic Analogues of PreQ0 | beilstein-journals.org |
| [3+2] Cycloaddition | One-pot stereoselective reaction | Di-spirooxindole Analogues | mdpi.com |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of carbostyril and its derivatives to create more environmentally benign and efficient methods.
Microwave-assisted synthesis has emerged as a significant green chemistry technique. nih.govaminer.org The synthesis of 7-hydroxy-4-methyl-2-thiocoumarin, a precursor for certain carbostyril derivatives, has been efficiently achieved using microwave irradiation with water as a solvent. researchgate.netresearchgate.net This method offers advantages such as shorter reaction times, cleaner reaction profiles, and high conversion rates. researchgate.net A solventless, microwave-assisted method using elemental iodine as a catalyst has also been developed for synthesizing carbostyrils. This approach provides high yields (>70%) for a wide range of substrates and uses low catalyst loading. digitellinc.com For example, carbostyril 124 was synthesized from m-phenylenediamine (B132917) and ethyl acetoacetate in 95% yield with just 1% iodine catalyst loading in 11.5 minutes. digitellinc.com
The use of non-toxic, inexpensive, and readily available catalysts is another cornerstone of green synthesis. Bismuth chloride (BiCl3) has been used as a Lewis acid catalyst for the synthesis of 4-hydroxy-2-quinolone analogues from β-enaminones under microwave irradiation, yielding moderate to good results (51-71%). nih.gov
Other green strategies for quinolone synthesis include the use of eco-friendly solvents like water or ethanol, catalyst-free approaches, and one-pot reactions that reduce the number of synthetic steps and purification stages. qeios.com For instance, the Conrad-Limpach reaction, a classic method for quinolone synthesis, can be modified to be more environmentally friendly. mdpi.com The development of metal-free oxidative Mannich reactions also contributes to greener synthetic pathways for quinolone derivatives. qeios.com
Table 3: Green Chemistry Approaches in Carbostyril/Quinolone Synthesis
| Green Principle | Specific Method | Key Advantages | Reference |
|---|---|---|---|
| Alternative Energy Source | Microwave Irradiation | Reduced reaction time, high yields, clean reactions | qeios.comresearchgate.netresearchgate.netdigitellinc.com |
| Safer Solvents | Water as solvent | Environmentally benign, readily available | researchgate.netresearchgate.net |
| Catalysis | Elemental iodine, Bismuth chloride (BiCl3) | Low toxicity, low cost, high efficiency | digitellinc.comnih.gov |
| Atom Economy | One-pot synthesis, Metal-free reactions | Reduced waste, fewer synthetic steps | qeios.commdpi.com |
| Reduced Derivatives | Solventless synthesis | Eliminates solvent use and waste | digitellinc.com |
Spectroscopic and Advanced Analytical Characterization of Carbostyril 165
Advanced Spectroscopic Techniques for Structural Elucidation
The precise molecular structure of Carbostyril 165 has been confirmed through several powerful spectroscopic methods. These techniques provide detailed information about the connectivity of atoms and the types of chemical bonds present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of a compound. ceitec.cz For this compound, both proton (¹H) and carbon-13 (¹³C) NMR studies have been crucial in confirming the positions of the amino and methyl groups on the quinolinone core. bibliotekanauki.plajol.info
In ¹H NMR spectroscopy of a related 7-amino-4-methylquinolin-2(1H)-one derivative, the following characteristic signals were observed in a DMSO-d6 solvent: a singlet at 11.64 ppm corresponding to the N-H proton of the quinolone ring, a singlet at 10.29 ppm for the amino group proton at position 7, and a singlet for the methyl group protons at 2.42 ppm. bibliotekanauki.pl The aromatic protons appear in the region of 6.31 to 8.03 ppm. bibliotekanauki.pl
¹³C NMR spectroscopy provides complementary information about the carbon skeleton. ceitec.cz In a study of a 7-amino-4-methylquinolin-2(1H)-one derivative, the carbonyl carbon of the amide group (C=O) showed a characteristic peak at δ 165.36 ppm. bibliotekanauki.pl The signal for the methyl carbon (4-CH3) appeared at δ 18.38 ppm, while the aromatic carbons resonated in the range of δ 105.52 to 162.11 ppm. bibliotekanauki.pl These assignments are often confirmed using two-dimensional NMR experiments like HSQC and HMBC, which show correlations between connected protons and carbons. ceitec.cz
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 7-Amino-4-methylquinolin-2(1H)-one Derivatives Data is based on derivatives of this compound and may vary slightly for the specific compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 (NH) | 11.54 - 11.64 | - |
| 7-NH | 10.15 - 10.47 | - |
| Aromatic H | 6.25 - 8.03 | 104.28 - 162.11 |
| H-3 | ~6.25 | - |
| 4-CH₃ | ~2.38 - 2.42 | ~18.38 - 18.40 |
| C-2 (C=O) | - | ~162.05 - 165.80 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals the vibrational frequencies of its bonds, which are characteristic of specific functional groups. libretexts.org For this compound, IR spectroscopy confirms the presence of the amino (NH₂), methyl (CH₃), and carbonyl (C=O) groups, as well as the aromatic quinoline (B57606) ring. researchgate.net
Key absorption bands observed in the IR spectrum of 7-amino-4-methyl quinolin-2(1H)-one include:
N-H stretching: A band around 3423 cm⁻¹ is attributed to the stretching vibrations of the amino group (NH₂). researchgate.net
Amide N-H stretching: A peak at approximately 3307 cm⁻¹ corresponds to the N-H stretch of the amide group within the quinolone ring. researchgate.net
C=O stretching: A strong absorption peak is observed around 1658 cm⁻¹, which is characteristic of the carbonyl group of the amide. researchgate.net
N-H bending: The bending vibration of the amide N-H bond appears near 1637 cm⁻¹. researchgate.net
C=C stretching: Aromatic C=C stretching vibrations are seen in the 1421-1552 cm⁻¹ region. researchgate.net
C-H stretching: Aromatic and methyl C-H stretching vibrations are also present. researchgate.net
Table 2: Characteristic IR Absorption Bands for 7-Amino-4-methylquinolin-2(1H)-one
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Amino (NH₂) | Stretching | ~3423 |
| Amide (N-H) | Stretching | ~3307 |
| Carbonyl (C=O) | Stretching | ~1658 |
| Amide (N-H) | Bending | ~1637 |
| Aromatic (C=C) | Stretching | 1421 - 1552 |
Source: researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns. nist.gov For this compound (C₁₀H₁₀N₂O), the expected molecular weight is approximately 174.20 g/mol . chemspider.com
Electron ionization mass spectrometry (EI-MS) of related quinolone structures shows characteristic fragmentation. While a specific fragmentation pattern for this compound is not detailed in the provided results, general fragmentation of quinolones involves the loss of small, stable molecules like CO. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the molecule and its fragments. researchgate.net
Hyphenated Chromatographic-Spectroscopic Techniques
To analyze complex mixtures or to obtain pure samples for spectroscopic analysis, chromatographic techniques are often coupled with spectroscopic detectors. saapjournals.orgresearchgate.netnih.gov This combination, known as a hyphenated technique, is a powerful tool in analytical chemistry. e3s-conferences.orglongdom.org
Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used. researchgate.net In GC-MS, the components of a mixture are separated by gas chromatography and then directly analyzed by a mass spectrometer. saapjournals.org LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. longdom.org These methods are invaluable for identifying and quantifying compounds in complex samples and for confirming the purity of synthesized compounds like this compound. saapjournals.orge3s-conferences.org Another powerful hyphenated technique is LC-NMR, which allows for the direct structural elucidation of compounds separated by HPLC. longdom.org
Photophysical Characterization and Research Applications
This compound is known to be a fluorescent compound, meaning it can absorb light at one wavelength and emit it at a longer wavelength. biocat.comchemicalbook.commedchemexpress.com This property makes it useful in various research applications, particularly as a fluorescent probe. sciforum.net
UV/Visible Absorption Spectroscopy Studies
UV/Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org This technique provides information about the electronic transitions within a molecule and is particularly useful for studying compounds with conjugated π-systems, such as this compound. libretexts.org
This compound is described as a neutral fluorescent dye with excitation maxima at approximately 351 nm and 364 nm. biocat.comchemicalbook.commedchemexpress.com Its emission is at wavelengths greater than 400 nm. biocat.comchemicalbook.commedchemexpress.com The absorption and emission properties of carbostyril derivatives are influenced by substituents on the quinolone ring. sciforum.net For instance, electron-donating groups can cause a bathochromic (red) shift in the absorption maximum. sciforum.net Studies on related carbostyril compounds have explored how different substituents affect their photophysical properties, including absorption and emission wavelengths, quantum yields, and Stokes shifts. sciforum.netsciforum.net
Table 3: Photophysical Properties of this compound
| Parameter | Value |
| Excitation Maxima (λex) | ~351 nm, ~364 nm |
| Emission Maximum (λem) | >400 nm |
Fluorescence Emission Spectroscopy and Quantum Yield Determinations
The fluorescence characteristics of this compound, also known as 7-dimethylamino-4-methyl-2(1H)-quinolinone, are significantly influenced by the solvent environment. sciforum.net The compound generally exhibits strong fluorescence, a property that makes it and similar carbostyril derivatives valuable as fluorescent probes. sciforum.netresearchgate.net
The quantum yield (Φf) of fluorescence is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. uci.edu For carbostyril derivatives, quantum yields can be substantial, often reaching at least 0.1. sciforum.net The quantum yield of this compound's analogue, Coumarin (B35378) 120, has been observed to have a more or less linear correlation with the solvent polarity function. aip.orgaip.org However, in nonpolar solvents, the quantum yield is unusually lower. aip.orgaip.org For instance, the quantum yield of Coumarin 120 in methanol (B129727) has been reported as 0.51. researchgate.net The quantum yield values, along with radiative (kr) and non-radiative (knr) rate constants, are crucial parameters in characterizing the photophysical behavior of these compounds. researchgate.net
The position of substituents on the carbostyril ring plays a critical role in determining the fluorescence properties. sciforum.netsciforum.net Electron-donating groups, particularly non-acylated amino substituents in position 7, are known to significantly increase quantum yields. sciforum.net In contrast, N-acylation of the amino group in position 7 leads to a drastic drop in the quantum yield. sciforum.net
Below is an interactive table summarizing the photophysical properties of a related compound, Coumarin 120, in various solvents, which provides insight into the type of data obtained through these spectroscopic methods.
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy is a powerful technique for investigating the dynamic processes that occur in the excited state of a fluorescent molecule. ias.ac.in This method measures the decay of fluorescence intensity over time after excitation by a short pulse of light, typically on the picosecond to nanosecond timescale. ias.ac.inhoriba.com The resulting fluorescence lifetime (τf) provides valuable information about the molecule's interaction with its environment and any non-radiative decay pathways. ias.ac.in
For compounds like this compound and its analogs, time-resolved fluorescence studies reveal how factors such as solvent polarity and temperature affect the excited state dynamics. aip.orgaip.org In the case of the related compound Coumarin 120, time-resolved fluorescence measurements have shown that the fluorescence lifetime, similar to the quantum yield, exhibits a roughly linear relationship with the solvent polarity function in moderately to highly polar solvents. aip.orgaip.org However, in nonpolar solvents, the fluorescence lifetime is unusually low and strongly dependent on temperature. aip.orgaip.org This suggests a fast, activation-controlled non-radiative de-excitation process occurs in the excited singlet state in nonpolar environments. aip.orgaip.org
The technique of Time-Correlated Single Photon Counting (TCSPC) is commonly used for these measurements. ias.ac.in By analyzing the fluorescence decay at different emission wavelengths, one can construct time-resolved emission spectra (TRES). horiba.com TRES can reveal dynamic processes such as solvent relaxation around the excited molecule, where the emission spectrum shifts over time. ias.ac.in For example, if the solvent relaxation time is comparable to the fluorescence lifetime, a time-dependent shift in the emission spectrum can be observed. ias.ac.in
The following interactive table presents fluorescence lifetime data for Coumarin 120, illustrating the type of information obtained from time-resolved fluorescence spectroscopy.
Analysis of Stokes Shifts and Solvent Effects on Photophysical Properties
The Stokes shift, which is the difference in energy between the maxima of the absorption and emission spectra, is a key parameter in characterizing fluorescent molecules like this compound. aip.orgmdpi.com This shift is highly sensitive to the solvent environment and provides insights into the change in the molecule's electronic distribution and geometry upon excitation. mdpi.comnih.gov
For carbostyril and coumarin dyes, the Stokes shift is strongly dependent on solvent polarity. sciforum.netaip.org An increase in solvent polarity generally leads to a larger Stokes shift, a phenomenon known as positive solvatochromism. nih.gov This is attributed to a significant difference in the dipole moment between the ground and excited states. nih.gov The excited state often possesses a more polar, intramolecular charge-transfer (ICT) character, which is stabilized by polar solvents, leading to a red-shift in the emission spectrum. aip.orgaip.orgnih.gov
In the case of Coumarin 120, a structural analog of this compound, the Stokes shift shows a more or less linear correlation with the solvent polarity function, except in nonpolar solvents where the shift is unusually smaller. aip.orgaip.org The large Stokes shifts observed in some carbostyril derivatives, such as those with dialkylated 6-amino groups, can be substantial, reaching up to 173 nm in DMSO and 214 nm in water for certain compounds. sciforum.net This indicates a significant structural rearrangement in the excited state. mdpi.com
The hydrogen bonding ability of the solvent can also influence the Stokes shift. mdpi.com For some dyes, a more pronounced Stokes shift is observed in protic solvents like ethanol (B145695) compared to aprotic but highly polar solvents like DMSO, indicating that both polarity and hydrogen bonding contribute to the stabilization of the excited state. mdpi.com
The table below provides a summary of the Stokes shift for a related carbostyril derivative in different solvents, demonstrating the impact of the solvent environment.
Investigation of Electron-Donating and Electron-Withdrawing Group Influence on Photophysical Properties
The photophysical properties of carbostyril compounds, including this compound, are profoundly influenced by the nature and position of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the quinolinone ring. sciforum.netsciforum.netacs.org These substituents modulate the electronic structure of the molecule, thereby affecting its absorption and emission characteristics, quantum yield, and Stokes shift. sciforum.netacs.orgstudypug.com
Electron-Donating Groups (EDGs): EDGs, such as amino (-NH2), alkylamino (-NHR), and dialkylamino (-NR2) groups, increase the electron density of the aromatic system. studypug.com When placed at strategic positions, particularly at the 7-position of the carbostyril ring, they act as strong donor groups in a "push-pull" system. sciforum.net This leads to several key effects:
Increased Quantum Yield: Non-acylated amino groups at position 7 significantly enhance the fluorescence quantum yield. sciforum.net
Bathochromic Shift: EDGs generally cause a red-shift in the absorption and emission spectra. sciforum.net The donor properties of amino groups are particularly effective in inducing this shift. sciforum.net
Influence on Stokes Shift: The nature of the amino group can also impact the Stokes shift. For instance, dialkylated 6-amino groups have been shown to produce some of the largest observed Stokes shifts in carbostyril systems. sciforum.net
Electron-Withdrawing Groups (EWGs): EWGs, such as trifluoromethyl (-CF3) or cyano (-CN) groups, decrease the electron density of the aromatic ring. acs.orgstudypug.com Placing a strong acceptor group at the 4-position of the carbostyril ring can lead to:
Significant Bathochromic Shift: A strong EWG at position 4 induces a notable red-shift in the absorption wavelength. sciforum.net
Increased Quantum Yield: In many cases, an acceptor at the 4-position also increases the quantum yield. sciforum.net
The interplay between EDGs and EWGs is crucial. A "push-pull" configuration, with an EDG at position 7 and an EWG at position 4, is a common strategy to create highly fluorescent dyes with desirable properties. sciforum.net For example, replacing a methyl group with a trifluoromethyl group at the 4-position in a 7-amino-2-(1H)-quinolinone derivative results in a brighter complex with a red-shifted excitation. illinois.edu The nitrile group (-CN) is a stronger EWG than a carbaldehyde (-CHO) group, leading to improved photophysical properties. acs.org
The following table summarizes the general effects of EDGs and EWGs on the photophysical properties of carbostyril derivatives.
Computational and Theoretical Investigations of Carbostyril 165
Quantum Chemical Calculations (QCCs)
Quantum chemical calculations are at the forefront of theoretical chemistry, providing a framework to understand the intrinsic properties of molecules. nih.govscienceopen.com These methods, rooted in solving the Schrödinger equation, allow for the detailed analysis of electronic structure and reactivity. scienceopen.com
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a principal method for studying the electronic structure of molecules. scispace.comnih.gov It is an alternative to traditional wavefunction-based methods, focusing instead on the electron density. scispace.com DFT calculations are instrumental in understanding the electronic distribution within a molecule and predicting its reactivity. rsc.org
For carbostyril derivatives, DFT studies can elucidate how different substituents influence the electronic properties. For instance, the presence of a strong acceptor group in the 4-position of the carbostyril ring can lead to a significant bathochromic shift (a shift to longer wavelengths) in the absorption spectrum and an increase in the quantum yield. sciforum.net Theoretical data has shown that substituents in position 7 primarily affect absorption and quantum yield, while those in position 6 are linked to the absorption wavelength. sciforum.net
The reactivity of a molecule can also be assessed using DFT. Concepts like chemical hardness, which measures the resistance to change in electron distribution, can be calculated. pmf.unsa.ba A larger gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally indicates a harder, more stable, and less reactive molecule. pmf.unsa.ba
Table 1: Calculated Electronic Properties of a Representative Carbostyril Derivative using DFT
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.4 eV | Correlates with chemical reactivity and stability. pmf.unsa.ba |
Note: The values in this table are illustrative and based on typical DFT calculations for similar dye molecules. Actual values for Carbostyril 165 would require specific calculations.
Molecular Orbital (MO) Calculations and Frontier Orbital Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. nih.gov A key aspect of MO theory is the analysis of frontier orbitals—the HOMO and LUMO. libretexts.orgufla.brnzdr.ru The interaction between these orbitals is crucial for understanding chemical reactions, as it often governs the flow of electrons between reacting species. libretexts.org
In a Lewis acid-base reaction, for example, the interaction is conceptualized as the donation of electrons from the HOMO of the base to the LUMO of the acid. libretexts.org For this compound, which contains both electron-donating (dimethylamino) and electron-withdrawing (carbonyl) groups, the distribution and energies of the HOMO and LUMO are critical in determining its chemical behavior and its properties as a fluorophore. sciforum.net
Frontier orbital analysis helps predict the most likely sites for electrophilic and nucleophilic attack. ufla.br For instance, the regions of the molecule where the HOMO is localized are susceptible to electrophilic attack, while regions with high LUMO density are prone to nucleophilic attack. This information is vital for understanding potential reaction mechanisms involving this compound.
Table 2: Frontier Orbital Characteristics for a Carbostyril System
| Molecular Orbital | Energy (eV) | Primary Atomic Contributions | Implication for Reactivity |
|---|---|---|---|
| LUMO | -1.8 | Carbonyl carbon, C4 position | Site for nucleophilic attack. ufla.br |
| HOMO | -6.2 | Dimethylamino nitrogen, aromatic ring | Site for electrophilic attack and electron donation. ufla.br |
Note: This table provides a qualitative representation based on the general electronic structure of donor-acceptor substituted carbostyrils.
Prediction of Spectroscopic Properties (e.g., Absorption Spectra)
Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules, such as their UV-visible absorption spectra. mdpi.comchemrxiv.org These calculations can estimate the excitation energies and oscillator strengths of electronic transitions, which correspond to the position and intensity of absorption bands. chemrxiv.org
For fluorescent dyes like this compound, predicting the absorption maximum (λ_max) is essential. sciforum.net Theoretical calculations have demonstrated that substituent effects can be accurately modeled. For example, it is known that a strong acceptor substituent in position 4 of the carbostyril structure causes a significant bathochromic shift. sciforum.net The accuracy of these predictions can be high, with modern computational methods often achieving results that correlate well with experimental data. mdpi.com Developing local models based on specific classes of compounds, such as porphyrins, has been shown to significantly improve the accuracy of predicting absorption bands. nih.gov
Molecular Modeling and Simulation Approaches
Beyond the static picture provided by quantum chemical calculations, molecular modeling and simulation techniques allow for the study of the dynamic behavior of molecules and their interactions with their environment.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. plos.orgnih.gov By solving Newton's equations of motion, MD simulations provide detailed information about the conformational flexibility and intermolecular interactions of a system. nih.govnih.gov
For a molecule like this compound, MD simulations can be used to explore its different possible conformations in various solvents. This is crucial as the conformation can significantly impact its photophysical properties. The simulations can also reveal how the molecule interacts with its surroundings, for example, through hydrogen bonding or van der Waals forces, which can influence its behavior in complex environments like biological systems. nih.gov Analysis techniques such as Principal Component Analysis (PCA) can be applied to MD trajectories to identify the most significant collective motions and conformational changes. nih.gov
Molecular Docking for Ligand-Target Binding Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). longdom.orgmdpi.comopenaccessjournals.com This method is a cornerstone of structure-based drug design and is used to predict the binding affinity and interaction patterns of a ligand within a target's binding site. longdom.orgmdpi.com
While this compound is primarily known as a fluorescent dye, its structural motif is related to compounds with biological activity. tandfonline.com Molecular docking could be employed to investigate the potential binding of this compound to various biological targets. The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding free energy. mdpi.com The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com Such studies could reveal potential applications for this compound or its derivatives in biochemical assays or as probes for specific proteins. nih.govresearchgate.net
Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Binding Affinity (ΔG) | -8.5 kcal/mol | Indicates a potentially strong and stable binding interaction. |
| Key Interacting Residues | Lys72, Glu91, Leu148 | Highlights specific amino acids in the binding pocket that form crucial contacts. |
| Types of Interactions | Hydrogen bond with Lys72, Hydrophobic interactions with Leu148 | Describes the nature of the forces stabilizing the complex. |
Note: This table is purely illustrative to demonstrate the output of a molecular docking study. The target and values are hypothetical.
Pharmacophore Modeling for Design of Novel Derivatives
Pharmacophore modeling is a powerful computational tool in medicinal chemistry for identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. This approach is instrumental in the rational design of new derivatives with enhanced activity, selectivity, and improved pharmacokinetic profiles. nih.govnih.gov For this compound (4-methyl-7-dimethylamino-2(1H)-quinolinone), pharmacophore models can be constructed based on its known structure and the structure-activity relationships (SAR) of the broader carbostyril class. sciforum.netresearchgate.net
The core structure of a pharmacophore model consists of key chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). nih.gov The goal is to define the spatial relationships between these features that are critical for molecular recognition at a biological target. nih.gov
For this compound, the key structural components that inform its pharmacophoric features include:
The lactam function within the quinolinone ring system, which provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen).
The dimethylamino group at the 7-position, which acts as a strong electron-donating group and a potential hydrogen bond acceptor. sciforum.net
The methyl group at the 4-position, which contributes a hydrophobic feature. sciforum.net
The fused aromatic ring system, which provides a significant hydrophobic and aromatic scaffold.
Studies on related carbostyril analogs have shown that substituent properties and their positions are critical for activity. For instance, donor substituents at the 7-position, like the dimethylamino group in this compound, and acceptor groups at the 4-position can significantly influence the molecule's properties. sciforum.net Qualitative SAR studies on other carbostyril derivatives have also indicated that substitutions at the C-7 position can enhance biological activities, such as anti-inflammatory effects. researchgate.net
By mapping these features, a pharmacophore model can be generated to guide the design of new derivatives. This model serves as a 3D query to screen virtual libraries for new molecules that fit the pharmacophoric requirements, potentially leading to the discovery of novel compounds with similar or improved biological profiles. nih.govmedsci.org
Table 1: Postulated Pharmacophoric Features of this compound
| Feature Type | Structural Origin in this compound | Role in Molecular Interaction |
| Hydrogen Bond Donor (HBD) | N-H group in the quinolinone ring | Forms hydrogen bonds with acceptor groups on a target receptor. |
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen (C=O) in the quinolinone ring | Forms hydrogen bonds with donor groups on a target receptor. |
| Hydrogen Bond Acceptor (HBA) | Nitrogen of the 7-dimethylamino group | Can accept a proton in specific environments. |
| Hydrophobic/Aromatic (HY/AR) | Fused benzene (B151609) ring | Participates in hydrophobic or π-stacking interactions. |
| Hydrophobic (HY) | Methyl group at the 4-position | Contributes to hydrophobic binding. |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and energetic pathways that are often difficult to probe experimentally. jmchemsci.com For compounds like this compound, theoretical investigations can clarify the synthesis pathways and predict reactivity, guiding the development of more efficient synthetic methods. google.com
The synthesis of the carbostyril skeleton and its derivatives often involves complex reaction sequences. google.comgla.ac.uk Computational methods, such as Density Functional Theory (DFT) and semi-empirical methods, can be employed to model these reactions. jmchemsci.com For example, theoretical calculations can be used to study the acylation and alkylation reactions that are common in the modification of the carbostyril core. jmchemsci.com
Key areas where computational chemistry can be applied to understand the reaction mechanisms involving carbostyrils include:
Transition State Analysis: Theoretical calculations can identify the geometry and energy of transition states for key reaction steps. For instance, in the synthesis of derivatives, computational models can determine the most probable pathway for electrophilic substitution on the aromatic ring by comparing the activation energies of different potential routes (e.g., reaction at the C-6 vs. C-8 position). jmchemsci.com
Substituent Effects: Computational models can quantify the electronic effects of substituents on the reactivity of the carbostyril ring. For this compound, theoretical studies can explain how the electron-donating dimethylamino group at the 7-position influences the molecule's nucleophilicity and the regioselectivity of further chemical modifications. sciforum.net
While specific computational studies detailing the reaction mechanisms for this compound are not extensively published, the principles are well-established from research on related heterocyclic systems. jmchemsci.com Such theoretical investigations are crucial for optimizing reaction conditions and for the rational design of synthetic routes to novel and complex carbostyril derivatives.
Structure Activity Relationship Sar Studies of Carbostyril 165 Analogues
Impact of Substituent Position and Electronic Properties on Biological Activity
The biological activity of carbostyril analogues is highly sensitive to the placement and electronic nature of substituents on the heterocyclic ring system. SAR studies have revealed that modifications at nearly every position can significantly alter a compound's potency and receptor interaction profile.
For instance, in the development of antipsychotic agents targeting dopamine (B1211576) receptors, specific substitutions on the carbostyril core are critical. The modification of aripiprazole's prototype, OPC-4392, involved changing the carbostyril moiety to a 3,4-dihydrocarbostyril, which was a key step in its discovery. nih.gov The 3- and 4-positions of the carbostyril skeleton, where the carbon-carbon bond can be a single or double bond, also influence activity. wipo.int
The electronic properties of substituents, governed by inductive and resonance effects, play a pivotal role. libretexts.orglibretexts.org Electron-donating groups (EDGs) like hydroxyl (-OH), amino (-NH2), or methoxy (B1213986) (-OCH3) can increase the electron density of the aromatic ring, potentially enhancing interactions with biological targets. ualberta.carsc.orgsemanticscholar.org Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2), cyano (-CN), or halogens (e.g., -Cl) decrease the ring's electron density, which can also be beneficial for activity depending on the target. rsc.orgsemanticscholar.orgorientjchem.org For example, in some quinoline (B57606) derivatives, a chlorine (Cl) atom at C-2 leads to a loss of activity, whereas an electron-donating methoxy (OCH3) group enhances it. rsc.org In the case of fluoroquinolones, a fluorine atom at position 6 is often considered optimal for strong antibacterial activity. mdpi.com
| Position | Substituent Type | Impact on Biological Activity | Example Compound Class | Reference |
| N1 | Cyclopropyl, Phenyl, Thiazole | Essential for potency; Cyclopropyl can increase activity over ethyl. | Anticancer Quinolin-4-ones | mdpi.com |
| C2 | Alkyl, Aryl, Halogen | Alkyl groups can be more advantageous than aryl groups for antineoplastic activity. A chlorine atom can lead to loss of activity. | Anticancer Quinolin-4-ones | rsc.orgmdpi.com |
| C3 | Carboxyl, Phenyl | The 3-carboxylate group is often essential for the antibacterial activity of quinolones. | Antibacterial Quinolones | ualberta.ca |
| C6 | Fluorine, Hydrogen | A fluorine atom is often optimal for strong antibacterial activity. | Fluoroquinolones | ualberta.camdpi.com |
| C7 | N-heterocycles, Hydroxyl | This position often interacts directly with the biological target (e.g., DNA gyrase). Aromatic rings can improve antitumor properties. | Antibacterial/Anticancer Quinolones | ualberta.camdpi.com |
| C8 | Methoxy | A methoxy group can improve antitumor properties. | Anticancer Quinolin-4-ones | mdpi.com |
Role of Steric Factors in Molecular Recognition and Activity
Steric effects, which relate to the size, shape, and spatial arrangement of atoms within a molecule, are fundamental to the interaction between a drug and its biological target. wikipedia.orgresearchgate.net For carbostyril analogues, steric factors dictate how well the molecule can fit into the binding site of a receptor or enzyme, influencing both affinity and selectivity. pharmacy180.com
The bulkiness of a substituent can either enhance or hinder biological activity. numberanalytics.com For example, in some 4-aminoquinoline (B48711) derivatives, bulky aromatic substituents contribute more to antibacterial activity than smaller, non-bulky aliphatic groups. researchgate.net Conversely, excessive steric bulk can prevent a molecule from adopting the necessary conformation to bind effectively to its target, a phenomenon known as steric hindrance. wikipedia.org This was observed in studies of narciclasine (B1677919) analogues, where certain bulky groups led to a loss of antiproliferative effects. researchgate.net
The stereochemistry of carbostyril derivatives is also critical. Since biological targets like receptors are chiral, they often show preferential binding to one enantiomer of a drug. pharmacy180.com For instance, the C-2 configuration of narciclasine appears to be essential for its antitumor activity. researchgate.net Similarly, studies on rigid analogues of acetylcholine (B1216132) demonstrated that the trans-isomer, which mimics the extended conformation of the natural neurotransmitter, was highly active at the muscarinic receptor, while the cis-isomer showed virtually no activity. pharmacy180.com This highlights that the three-dimensional shape of a molecule is a key determinant of its pharmacological action.
| Steric Factor | Observation | Implication for Activity | Compound Class Example | Reference |
| Substituent Bulk | Bulky aromatic groups show greater activity than non-bulky aliphatic groups. | Increased bulk can enhance binding or activity. | 4-Aminoquinolines | researchgate.net |
| Steric Hindrance | A bulky propylamino group may lead to reduced activity. | Prevents optimal drug-receptor interaction, reducing potency. | Narciclasine analogues | researchgate.net |
| Stereochemistry | The trans-isomer shows high activity while the cis-isomer is inactive. | The specific 3D arrangement of atoms is crucial for receptor binding. | Rigid Acetylcholine analogues | pharmacy180.com |
| Stereochemistry | The C-2 configuration appears essential for antitumor activity. | A specific stereocenter is required for biological function. | Narciclasine analogues | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are invaluable in drug discovery for predicting the activity of novel analogues, thereby guiding the synthesis of more potent compounds. researchgate.net
The QSAR process involves calculating molecular descriptors for a series of compounds and using statistical methods, like multiple linear regression (MLR), to derive an equation that relates these descriptors to their measured biological activity (e.g., pIC50). researchgate.netbiolscigroup.us Descriptors can include physicochemical properties (like lipophilicity), electronic parameters (like dipole moment), and quantum chemical descriptors (like the energy of molecular orbitals). biolscigroup.us
For instance, a QSAR study on a series of 2-thioarylalkyl-1H-benzimidazole derivatives identified the dipole moment (μ), the energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge (q-) as key descriptors for predicting anthelmintic activity. The resulting model showed excellent predictive power with a high coefficient of determination (R² = 0.917). biolscigroup.us Similarly, QSAR models have been developed for antipsychotic agents, such as olanzapine (B1677200) derivatives that target the D2 receptor, using energy-based descriptors from molecular docking studies. nih.gov
A crucial aspect of QSAR is model validation, which ensures its robustness and predictive ability. This involves internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a test set of compounds not included in the model's development. nih.govmdpi.com An acceptable QSAR model, such as one developed for dopamine transporter inhibitors, can serve as a reliable blueprint for designing novel therapeutic agents. nih.gov
Ligand-Based and Structure-Based Design Principles for Activity Optimization
Modern drug design heavily relies on computational strategies to optimize lead compounds. These are broadly categorized as ligand-based and structure-based approaches, both of which have been applied to carbostyril analogues.
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach uses the structures of known active ligands to develop a pharmacophore model. dovepress.com A pharmacophore defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. dovepress.com This model can then be used to screen large compound libraries to find new molecules with the desired features or to guide the modification of existing leads. nih.gov
Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein is available, often from X-ray crystallography. psychiatryinvestigation.org A primary tool in SBDD is molecular docking, which predicts the preferred orientation and binding affinity of a ligand within the target's binding site. mdpi.comresearchgate.netnih.gov Docking studies can rationalize observed SAR and guide the design of new analogues with improved interactions. For example, docking of newer quinoline analogues into the epidermal growth factor receptor tyrosine kinase (EGFR-TK) active site revealed key hydrogen bonding interactions, explaining their anticancer activity. researchgate.net
Often, a combination of these approaches is most effective. For instance, in the search for novel antipsychotics, pharmacophore models can be built based on the receptor structures to identify key features for designing molecules with selective polypharmacology, targeting multiple receptors involved in a disease. nih.gov These computational insights help prioritize which novel carbostyril analogues should be synthesized and tested, accelerating the drug discovery process. nih.gov
Mechanistic Biochemical and Cellular Studies of Carbostyril 165 in Vitro
Investigations of Molecular Targets and Pathways
Receptor Binding Studies (e.g., Dopaminergic Receptor)
Carbostyril derivatives have been extensively studied for their interaction with neurotransmitter receptors, particularly dopamine (B1211576) receptors. These receptors are crucial in the central nervous system, and their modulation is a key strategy for treating various neurological and psychiatric disorders.
Research has shown that certain carbostyril derivatives possess a strong ability to block the neurotransmission of dopaminergic receptors. google.com For instance, a series of 5-(2-aminoethyl)carbostyril derivatives were assessed for their stimulating activity on D-1 and D-2 dopamine receptors. nih.gov While most compounds showed limited activity on D-1 receptors, several demonstrated significant interaction with D-2 receptors, as measured by their ability to displace [3H]spiroperidol binding from bovine pituitary homogenate. nih.gov The potency of these derivatives was found to be influenced by chemical modifications, such as 8-hydroxylation. nih.gov One derivative, 8-hydroxy-5-[2-[[2-(4-hydroxyphenyl)ethyl]-n-propylamino]ethyl] carbostyril, was found to be approximately three times more effective than dopamine in D-2 receptor tests. nih.gov
Furthermore, some carbostyril derivatives, like aripiprazole, are characterized as dopamine-serotonin system stabilizers, acting as partial agonists at the dopamine D₂ receptor. google.com This dual activity is a key feature of their therapeutic mechanism. In a patent for novel carbostyril derivatives for treating schizophrenia, a compound labeled "Example 1-165" (Carbostyril 165) is listed among those developed for their potent activity in blocking dopaminergic receptor neurotransmission.
The affinity of various ligands for dopamine receptors is typically determined through competitive binding assays, where the test compound's ability to displace a radiolabeled ligand from the receptor is measured. The results are often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀).
Table 1: Representative Dopamine Receptor Binding Affinity for Select Compounds This table illustrates typical data presentation for receptor binding studies. Values are examples and not specific to this compound unless stated.
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Assay Type |
|---|---|---|---|
| Aripiprazole | Dopamine D2 | 0.34 | Radioligand Binding Assay |
| Benzolactam Derivative 12a | Dopamine D2 | 3.6 | Radioligand Binding Assay redheracles.net |
| Benzolactam Derivative 12a | Dopamine D3 | 1.1 | Radioligand Binding Assay redheracles.net |
| Trifluoperazine | Dopamine D2 | 0.13 | Radioligand Binding Assay mdpi.com |
Enzyme Inhibition Profiling (e.g., Arabinosyl Transferase, MmpL3)
The carbostyril scaffold has also been utilized in the development of agents targeting essential enzymes in pathogens, such as Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Key enzymes in the Mtb cell wall synthesis pathway, including arabinosyl transferases and the MmpL3 transporter, are validated drug targets.
While arabinosyl transferases are the target of the established anti-TB drug ethambutol, and MmpL3 is inhibited by compounds like SQ109, a novel carbostyril derivative, OPC-167832, was identified as a potent inhibitor of a different essential enzyme: decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1). asm.orgresearchgate.netnih.govnih.gov DprE1 is critical for the biosynthesis of the mycobacterial cell wall. asm.org Through screening of a carbostyril library, OPC-167832 was optimized and found to have powerful antituberculosis activity, with minimum inhibitory concentrations (MICs) against Mtb ranging from 0.00024 to 0.002 μg/ml. asm.orgresearchgate.netnih.gov Further studies confirmed that OPC-167832's mode of action is the direct inhibition of DprE1's enzymatic activity. asm.orgresearchgate.netnih.govnih.gov
Table 2: Enzyme Targets in Mycobacterium tuberculosis and Their Inhibitors
| Enzyme Target | Function | Known Inhibitor(s) | Inhibitor Class |
|---|---|---|---|
| Arabinosyl Transferase (EmbA/B/C) | Arabinogalactan synthesis | Ethambutol | Ethylenediamine |
| MmpL3 Transporter | Trehalose monomycolate transport | SQ109 | Ethylenediamine |
| DprE1 | Decaprenylphosphoryl-D-arabinose synthesis | OPC-167832 | Carbostyril derivative asm.orgresearchgate.net |
Studies on Other Protein and Nucleic Acid Interactions
The interactions between small molecules and various proteins and nucleic acids are fundamental to their biological effects. These interactions are governed by forces such as electrostatic interactions, hydrogen bonding, and hydrophobic effects. While specific studies detailing the interaction of this compound with other proteins or nucleic acids are not widely available, the carbostyril class of compounds has been noted for its use in various therapeutic agents, including antithrombotic agents and phosphodiesterase inhibitors, suggesting a broad range of potential protein targets. google.com The adaptable structure of the carbostyril scaffold allows it to be modified to fit the active sites of diverse pharmaceutical targets. nih.gov
Cellular Response and Phenotypic Analysis (In Vitro)
Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
The potential of novel chemical entities to inhibit cell growth or induce cell death is a cornerstone of anticancer drug discovery. Carbostyril derivatives have been synthesized and evaluated for such properties. For example, a series of 4-benzyloxyquinolin-2(1H)-one derivatives were tested for antiproliferative activity against four human tumor cell lines: HL-60 (leukemia), Hep3B (hepatocellular carcinoma), H460 (lung carcinoma), and COLO 205 (colon adenocarcinoma). nih.gov The activity was measured using the MTT assay, which assesses cell metabolic activity as an indicator of cell viability. nih.gov Several compounds in this series displayed high potency, with IC₅₀ values (the concentration required to inhibit cell growth by 50%) of less than 1 μM. nih.gov
Another study on 3-aryl-2-quinolone derivatives found that while the compounds were generally not cytotoxic (IC₅₀ > 10⁻⁵ M), certain derivatives could markedly decrease the migration of MCF-7 human breast cancer cells at concentrations as low as 10⁻⁷ M. acs.org This indicates that carbostyril derivatives can exert anticancer effects through mechanisms other than direct cytotoxicity, such as inhibiting cell motility. While some carbostyril derivatives have been reported to have anticancer activity, specific data on the antiproliferative or cytotoxic effects of this compound on cancer cell lines is not detailed in the available literature. researchgate.netresearchgate.net
Table 3: Illustrative Antiproliferative Activity of a Carbostyril Derivative Series This table shows representative data for 4-benzyloxyquinolin-2(1H)-one derivatives against various cancer cell lines, as described in the literature. nih.gov Values are for illustrative purposes.
| Compound ID | HL-60 (Leukemia) IC50 (µM) | Hep3B (Hepatoma) IC50 (µM) | H460 (Lung) IC50 (µM) | COLO 205 (Colon) IC50 (µM) |
|---|---|---|---|---|
| Compound 9b | 0.11 | 0.25 | 0.13 | 0.12 |
| Compound 9c | 0.15 | 0.31 | 0.17 | 0.16 |
| Compound 9e | 0.14 | 0.22 | 0.15 | 0.14 |
| Compound 11e | 0.13 | 0.27 | 0.15 | 0.14 |
Antiviral Activity (e.g., JEV, HSV-1)
The broad biological activity of the carbostyril chemical family suggests potential applications in various therapeutic areas, including antiviral therapy. researchgate.netresearchgate.net In vitro antiviral activity is typically assessed by treating virus-infected host cells with the compound of interest and measuring the reduction in viral replication or cytopathic effect (CPE). The 50% effective concentration (EC₅₀) is a standard metric used to quantify a compound's potency.
While various chemical classes, such as certain nucleoside analogs and other heterocyclic compounds, have been investigated for activity against viruses like Herpes Simplex Virus-1 (HSV-1) and Japanese Encephalitis Virus (JEV), specific studies detailing the in vitro antiviral activity of this compound against these or other viruses are not present in the reviewed scientific literature. nih.govactanaturae.runih.govmdpi.com
Antibacterial and Antifungal Activity
The carbostyril framework is a core structure in various molecules demonstrating a wide spectrum of biological activities, including antimicrobial properties. Research into specific carbostyril derivatives has revealed varied efficacy against different microbial strains.
A synthesized derivative, 4-methyl-2-(4-chlorophenyl)quinolone, identified as this compound, has been evaluated for its antibacterial potential. nih.gov When tested against several bacterial species, it demonstrated significant activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. nih.gov In comparison to the standard antibiotic drug Streptomycin, this compound produced considerable zones of inhibition. nih.gov However, its activity against the Gram-positive bacterium Staphylococcus aureus was not found to be strong. nih.gov
Broader studies on the carbostyril class show that structural modifications are key to their antimicrobial action. For instance, 3-hydroxycarbostyril derivatives exhibit antimicrobial activity. researchgate.net This activity, however, is reportedly lost if the hydroxyl group is subjected to methylation or carboxymethylation. researchgate.net Investigations into a range of carbostyril compounds have shown that their effectiveness is often specific to certain types of microbes. For example, while some derivatives inhibit Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, they may show no effect on Gram-negative bacteria or fungi like Saccharomyces cerevisiae and Penicillium crustosum. researchgate.net
Table 1: Antibacterial Activity of 4-methyl-2-(4-chlorophenyl)quinolone (this compound)
| Bacterial Strain | Zone of Inhibition (mm) | Standard Drug |
|---|---|---|
| Escherichia coli | 28 | Streptomycin |
| Pseudomonas aeruginosa | 35 | Streptomycin |
Anti-biofilm Activity Studies
While specific studies focusing exclusively on the anti-biofilm properties of this compound are not extensively detailed in the reviewed literature, the broader class of quinolone antibiotics, to which carbostyrils belong, has been studied for its effects on bacterial biofilms. researchgate.netwikipedia.orgmdpi.com Biofilms are complex communities of microorganisms encased in a self-produced matrix, which can render them highly tolerant to antimicrobial agents. kuleuven.be
Quinolones are recognized for their ability to penetrate bacterial biofilms, a crucial attribute for treating biofilm-associated infections. wikipedia.org Their activity against biofilms is considered generally superior to that of older beta-lactam and glycopeptide antibiotics. researchgate.netwikipedia.orgmdpi.com However, their efficacy is thought to be less than that of other antibiotics like tetracyclines, daptomycin, and fosfomycin. researchgate.netwikipedia.orgmdpi.com Research indicates that fluoroquinolones, a subset of quinolones, can be effective in eradicating biofilms, particularly those formed by Pseudomonas aeruginosa and Escherichia coli. mdpi.com Newer generations of quinolones are being developed with a focus on enhancing activity against biofilm-forming bacteria. mdpi.com Some quinoline-based compounds have demonstrated considerable effects against biofilms formed by both Gram-positive and Gram-negative strains. researchgate.net
Plant Physiological Activity and Mechanisms
Plant Growth Regulation Studies
Certain carbostyril derivatives have been found to exhibit significant plant growth-regulating properties. researchgate.net The physiological activity is highly dependent on the specific chemical substitutions on the carbostyril ring. While carbostyril itself shows minimal effect, modifications at the 3- and 4-positions can induce notable responses in plant development, particularly root growth. researchgate.net
Studies have shown that 3-methoxy- or 3-carboxymethyleneoxy-carbostyril compounds display a remarkable promoting effect on the root growth of young plants. researchgate.net This growth-promoting activity is further enhanced by the substitution of a phenyl group at the 4-position of the carbostyril structure. researchgate.net In contrast, methylation of the NH group in the carbostyril ring almost completely abolishes this plant growth activity. researchgate.net The effect of these compounds on the root growth of radish seedlings has been quantified, showing significant promotion compared to controls. researchgate.net
Table 2: Effect of Carbostyril Derivatives on Root Growth of Radish Seedlings
| Compound | Concentration (ppm) | Root Growth (% of Control) |
|---|---|---|
| Carbostyril | 100 | 118 |
| 4-Methyl-carbostyril | 100 | 85 |
| C-OH | 100 | 110 |
| C-OCH₃ | 100 | 158 |
| V-OH | 100 | 125 |
| V-OCH₃ | 100 | 165 |
Data represents the average of 20 explants. researchgate.net Note: C-OH = 3-Hydroxy-carbostyril; C-OCH₃ = 3-Methoxy-carbostyril; V-OH = 3-Hydroxy-4-phenyl-carbostyril; V-OCH₃ = 3-Methoxy-4-phenyl-carbostyril; V-OCH₂COOH = 3-Carboxymethyleneoxy-4-phenyl-carbostyril. researchgate.net
Anti-auxin Action and Hormonal Pathway Modulation
The mechanism by which certain carbostyril compounds regulate plant growth appears to involve the modulation of hormonal pathways, specifically through anti-auxin action. researchgate.net Auxins are a class of plant hormones that play a central role in coordinating many growth and behavioral processes in the plant's life cycle. preprints.org Anti-auxins are compounds that can inhibit the physiological effects of auxins, often by competing for their binding sites or blocking their transport. preprints.orghelsinki.fi
The mode of action for growth-promoting carbostyril compounds resembles that of known anti-auxins like 2,4,6-trichlorophenoxyacetic acid. researchgate.net This is supported by experiments using rice explants, where the natural auxin, Indole-3-acetic acid (IAA), induces lamina inclination. researchgate.net When applied, carbostyril derivatives were found to inhibit this IAA-induced effect. researchgate.net For example, 3-Carboxymethyleneoxy-4-phenyl-carbostyril (V-OCH₂COOH) markedly inhibited the lamina inclination, both in the presence and absence of IAA, demonstrating a clear anti-auxin effect. researchgate.net
Table 3: Interaction of 3-Carboxymethyleneoxy-4-phenyl-carbostyril (V-OCH₂COOH) and IAA on Lamina Inclination in Rice Explants
| V-OCH₂COOH (ppm) | IAA (ppm) | Lamina Inclination Angle (°) |
|---|---|---|
| 0 | 0 | 10 |
| 1 | 0 | 8 |
| 10 | 0 | 5 |
| 100 | 0 | 3 |
| 0 | 1 | 47 |
| 1 | 1 | 25 |
| 10 | 1 | 12 |
Figures represent the average of 20 explants. researchgate.net
Advanced Applications in Research and Technology
Development of Fluorescent Dyes and Probes
The inherent fluorescence of the carbostyril core has been harnessed to create a range of dyes and probes for scientific investigation. These molecules are prized for their stability and versatile luminescent properties.
Carbostyril 165, also known as 7-dimethylamino-4-methyl-2(1H)-quinolinone, is classified as an electronically neutral fluorescent dye. medchemexpress.commedchemexpress.eubiocat.commedchemexpress.com This characteristic, combined with its high quantum efficiency, makes it a useful tool in various fluorescence-based applications. sciforum.net Its photophysical properties, particularly its excitation and emission wavelengths, are central to its function as a fluorophore. The dye absorbs light in the ultraviolet to violet region of the spectrum and emits it as blue light. medchemexpress.commedchemexpress.com
Table 1: Photophysical Properties of this compound
| Property | Wavelength (nm) |
| Excitation Maximum (Ex) | 351 / 364 |
| Emission Maximum (Em) | >400 |
Data sourced from MedchemExpress. medchemexpress.com
Carbostyril derivatives are recognized for their utility as laser dyes. chemicalbook.com this compound is specifically identified as a laser dye, valued for its luminescent properties which are comparable to the widely used coumarin (B35378) dyes, but with the advantage of better chemical stability. sciforum.netresearchgate.net Laser dyes are critical components in dye lasers, which are prized for their tunability, allowing the generation of laser light over a continuous range of wavelengths. The strong fluorescence efficiency of carbostyril compounds makes them suitable for applications that require bright, stable emission, including those in spectroscopy and biological imaging. sciforum.net
The carbostyril framework is an attractive platform for the design of fluorescent sensors and indicators due to its high stability and luminescence that is independent of pH over a broad range. sciforum.net These properties are advantageous for creating probes for use in biological and biochemical applications. sciforum.net The design of such sensors often involves linking the fluorophore (like a carbostyril derivative) to a receptor unit that selectively binds to a target analyte. mdpi.com This binding event triggers a change in the fluorescence signal, such as an increase or decrease in intensity or a shift in wavelength, allowing for detection and quantification of the target. mdpi.complos.org Carbostyril-based molecules have been incorporated into Fluorescence Resonance Energy Transfer (FRET) systems, which can be used for precise distance determinations on a molecular level. sciforum.net
Applications in Laser Dye Technology
Integration in Artificial Light-Harvesting Systems
Inspired by the highly efficient photosynthetic machinery in plants and bacteria, researchers have developed artificial light-harvesting systems. wikipedia.orglu.se These synthetic systems aim to capture light energy and channel it to a specific location. wikipedia.org this compound (C165) has been successfully integrated into such systems. researchgate.netsci-hub.se
In one notable approach, hierarchically-organized fluorescent nanomaterials were created using nanostructured LTL zeolite as a scaffold. researchgate.net The non-interconnected channels of the zeolite host are ideal for ordering and aligning dye molecules, enhancing their photophysical properties. researchgate.netsci-hub.se In these systems, this compound acts as a UV-blue light-absorbing donor molecule. It is placed in the central region of the zeolite crystals, where it captures initial energy and transfers it via FRET to acceptor dyes. researchgate.netsci-hub.se This sequential arrangement allows for the efficient harvesting of a broad spectrum of light and its conversion into a specific, lower-energy emission. researchgate.net
Table 2: Organization of an LTL Zeolite-Based Artificial Antenna System
| Position in Zeolite | Dye Class | Example Dye(s) | Function |
| Crystal Center | Carbostyril / Oxazole | This compound (C165) | Primary Donor (Absorbs UV-Blue Light) |
| Flanking Center | BODIPY | PM546, PM567 | Intermediate Acceptor / Secondary Donor |
| Crystal Edges | Oxazine | Ox1, Ox4 | Final Energy Acceptor (Red Emission) |
Data adapted from research on photoactive nanomaterials. researchgate.netsci-hub.se
Exploration as Lead Compounds for Drug Discovery (Pre-clinical, Mechanism-focused)
In drug discovery, a "lead compound" is a molecule that shows promising biological activity against a specific target and serves as the starting point for chemical modifications to develop a drug candidate. wjarr.comupmbiomedicals.comnih.gov The molecular "scaffold" is the core structure of the compound. researchgate.netnih.gov The carbostyril (also known as 2-quinolinone) ring system is considered an important scaffold in medicinal chemistry and is frequently found in physiologically active substances and approved drugs. nih.gov Its rigid, heterocyclic structure can be modified at several positions, allowing chemists to fine-tune its shape and properties to fit the active sites of biological targets. nih.gov
The carbostyril scaffold is a key component in a variety of bioactive compounds, demonstrating its potential in preclinical research. nih.gov For example, derivatives of 7-amino-4-methyl-2(1H)-quinolinone, a closely related analogue of this compound, have been synthesized and evaluated for their biological activities. ajol.inforesearchgate.netajol.info Preclinical studies have shown that these compounds possess moderate antifungal activity against strains of Candida albicans, a common human pathogenic fungus. ajol.infoajol.info This activity highlights the potential of the carbostyril scaffold as a foundational structure for developing new therapeutic agents. researchgate.netajol.info The process of moving from such a lead compound to a clinical candidate involves extensive optimization of its activity, selectivity, and pharmacokinetic properties. nuvisan.comnih.gov
Table 3: Example of Preclinical Antifungal Activity of a Carbostyril Derivative
| Compound | Test Organism | Zone of Inhibition (mm) |
| 7-amino-4-methyl-quinolin-2(1H)-one | Candida albican | 18.0 - 20.1 |
| Terbinafine (Standard Drug) | Candida albican | 25.1 - 29.0 |
Data from a study on the antifungal activity of synthesized 7-amino-4-methyl-quinolin-2(1H)-one. ajol.infoajol.info
Future Research Directions and Concluding Remarks
Emerging Trends in Carbostyril Chemistry and Biology
The carbostyril scaffold is a versatile platform for the development of new functional molecules. Current research on related quinolinone derivatives hints at several emerging trends that could be applicable to Carbostyril 165.
One significant trend is the development of carbostyril-based compounds as therapeutic agents. The quinolone core is present in numerous antibacterial drugs, and research continues to explore new derivatives with enhanced potency and broader spectrum of activity. oup.comoup.com For instance, some carbostyril derivatives have been investigated for their activity in treating schizophrenia by blocking dopaminergic neurotransmission. google.com Furthermore, isocarbostyril alkaloids, a related class of compounds, have demonstrated promising antitumor activities. nih.gov The synthesis of novel derivatives from these natural products is an active area of research to explore structure-activity relationships and identify potential preclinical candidates. nih.gov While this compound itself is not currently a therapeutic agent, its core structure suggests that medicinal chemistry campaigns could modify it to explore potential pharmacological activities.
Another emerging application lies in the field of advanced fluorescent probes. The development of fluorogenic molecules, which become fluorescent upon a specific chemical event, is a rapidly growing area. nih.gov The carbostyril scaffold, known for its chemical stability, presents an attractive alternative to less stable fluorophores like coumarins. sciforum.net Research into modifying the carbostyril structure to create probes for specific analytes or biological processes is a promising avenue. For example, carbostyril derivatives have been used as antenna molecules for luminescent lanthanide chelates in bioassays. researchgate.net
Computational Approaches for Accelerated Discovery and Design
Computational chemistry offers powerful tools to accelerate the discovery and design of new molecules with desired properties, a strategy highly relevant for exploring the potential of this compound and its analogs.
Time-dependent density functional theory (TD-DFT) has been successfully used to predict the absorption and emission wavelengths of carbostyril derivatives. researchgate.net A computational study on 3,4-dicyano carbostyrils demonstrated that TD-DFT calculations could predict long-wavelength absorbing and emitting properties, guiding the rational design of new fluorescent dyes. researchgate.net This methodology could be applied to this compound to predict the effects of various substituents on its photophysical properties, enabling the in-silico design of novel probes with tailored spectral characteristics for specific applications, such as super-resolution microscopy. researchgate.net
Structure-based drug design (SBDD) is another computational approach that could be pivotal in exploring the therapeutic potential of the carbostyril scaffold. nih.gov By identifying potential biological targets through computational methods, researchers can design and screen virtual libraries of this compound derivatives for their binding affinity and potential biological activity. nih.govnih.gov This approach significantly reduces the time and cost associated with traditional high-throughput screening. nih.gov For instance, computational bioactivity fingerprints and structure-based virtual screening have been used to discover novel inhibitors for targets in diseases like tuberculosis. nih.gov
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To gain a comprehensive understanding of the biological effects of any compound, a systems-level approach is necessary. The integration of multiple "omics" data sets—such as transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to a molecule like this compound, should it exhibit biological activity.
Multi-omics studies allow researchers to move beyond a single target and understand the broader network of molecular interactions affected by a compound. For example, a study on the plant Centella asiatica used a multi-omics approach to reveal complex interactions between its constituent compounds and their effects on the transcriptome and metabolome of neurons. researchgate.net A similar strategy could be employed if this compound or its derivatives are found to have significant biological effects. By analyzing changes across different molecular layers, researchers can identify key pathways and regulatory networks that are perturbed, offering deep mechanistic insights.
The use of fluorescent probes is also becoming integrated with multi-omics approaches. High-content imaging, which utilizes fluorescent dyes, can be combined with other omics data to link cellular phenotypes to molecular changes. This integrated approach can be particularly powerful in toxicology and drug discovery to understand the mechanisms of action and potential off-target effects of new compounds. researchgate.net
Addressing Research Challenges and Limitations
Despite the potential, research on this compound and its analogs faces several challenges and limitations that need to be addressed.
A primary challenge is the potential for non-specific interactions and off-target effects, a common issue with fluorescent probes. nih.govnih.gov The use of fluorescent dyes in biological systems can be hampered by factors such as quenching, passive diffusion across membranes, and sequestration into subcellular compartments. nih.gov For this compound, a thorough characterization of its photostability, quantum yield in different biological environments, and potential for generating reactive oxygen species is crucial for its reliable application in bioimaging. nih.gov
In the context of super-resolution microscopy, the choice of fluorophore is critical. While techniques like STED microscopy offer unprecedented resolution, they place stringent demands on the fluorescent dyes used, including high photostability and specific photoswitching characteristics. northwestern.eduous-research.no The suitability of this compound for such advanced imaging techniques would need to be rigorously evaluated, and potential limitations in terms of brightness and photobleaching would need to be overcome. researchgate.net
From a medicinal chemistry perspective, a significant hurdle is the translation of in vitro activity to in vivo efficacy and safety. oup.com Many promising compounds fail during clinical development due to poor pharmacokinetic properties or unforeseen toxicity. For any therapeutic development based on the carbostyril scaffold, extensive preclinical testing will be necessary to address these challenges.
Potential for Novel Academic Discoveries and Technological Advancements
The unique properties of the carbostyril scaffold, combined with modern research methodologies, hold significant potential for both fundamental scientific discoveries and technological breakthroughs.
The development of novel, highly photostable, and bright fluorescent probes based on the this compound structure could enable new possibilities in live-cell imaging and super-resolution microscopy. nih.gov Designing carbostyril-based fluorogenic probes that are activated by specific enzymes or biomarkers could lead to powerful new diagnostic tools. mdpi.com The inherent stability of the carbostyril system makes it an attractive platform for developing robust sensors for a variety of applications. sciforum.net
Furthermore, the exploration of the biological activity of this compound derivatives could lead to the discovery of new therapeutic agents. The quinolone framework is a proven pharmacophore, and systematic modification of the this compound structure could uncover novel modulators of biological targets. oup.comontosight.aimdpi.com The integration of computational design and multi-omics analysis in this process could significantly accelerate the path from initial discovery to potential clinical application. researchgate.netnih.gov
Q & A
Q. What are the standard methods for synthesizing and characterizing Carbostyril 165 in academic research?
this compound (C₁₂H₁₄N₂O, MW 202.26) is typically synthesized via condensation reactions involving dimethylamine derivatives and methyl-substituted quinolinone precursors. Characterization involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and UV-Vis spectroscopy to validate its laser-grade optical properties (λmax ~270–272 nm) . Elemental analysis and mass spectrometry are recommended for new derivatives to confirm molecular composition .
Q. What safety protocols should researchers follow when handling this compound?
this compound is a skin, eye, and respiratory irritant (GHS07 classification). Researchers must use chemical splash goggles, nitrile gloves, and lab coats. Engineering controls (e.g., fume hoods) and OSHA-compliant respirators are required during prolonged exposure. Storage should prioritize airtight containers in cool, dry, ventilated areas, away from strong oxidizers to prevent hazardous gas formation . Spills should be neutralized with inert absorbents, avoiding dust generation .
Q. Which analytical techniques are most reliable for assessing this compound’s purity and stability?
Purity is quantified via HPLC with UV detection (99+% laser-grade validation) . Stability under ambient conditions is confirmed through accelerated degradation studies (e.g., thermal gravimetric analysis, TGA) and monitoring decomposition byproducts using gas chromatography-mass spectrometry (GC-MS) . UV-Vis spectral consistency over time is critical for photostability assessments .
Q. How can researchers validate the identity of Carbostyril 164 vs. This compound in mixed samples?
Differentiation requires comparative NMR analysis (e.g., methyl group chemical shifts at 4-methyl and dimethylamine substituents) and tandem mass spectrometry (MS/MS) for fragmentation pattern distinction . Cross-referencing with spectral databases (e.g., SciFinder, PubChem) and replicating synthesis protocols from peer-reviewed literature minimizes misidentification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
Discrepancies in NMR or IR spectra often arise from solvent effects, impurities, or tautomeric forms. Researchers should replicate experiments under standardized conditions (e.g., DMSO-d₆ for NMR) and validate results using orthogonal techniques like X-ray crystallography or computational modeling (DFT calculations) . Collaborative verification with independent labs is advised for high-impact findings .
Q. What experimental strategies optimize this compound’s stability in photodynamic therapy (PDT) applications?
Stability is enhanced by encapsulating this compound in polymeric nanoparticles (e.g., PLGA) to shield against aqueous degradation. Accelerated aging tests under UV irradiation (e.g., xenon arc lamps) coupled with HPLC monitoring quantify degradation kinetics. Antioxidant additives (e.g., ascorbic acid) may mitigate oxidative byproducts .
Q. How should researchers address conflicting cytotoxicity results in this compound studies?
Contradictory cytotoxicity data may stem from cell line variability or assay interference (e.g., autofluorescence). Standardize protocols using ISO-certified cell lines (e.g., HeLa, MCF-7) and validate via multiple assays (MTT, Annexin V/PI staining). Dose-response curves and ROS quantification (e.g., DCFDA probes) clarify mechanistic inconsistencies .
Q. What methodologies identify and quantify this compound degradation products under extreme pH conditions?
Forced degradation studies at pH 2 (HCl) and pH 12 (NaOH) followed by LC-MS/MS analysis identify hydrolytic byproducts. Isotopic labeling (e.g., ¹⁴C-tagged this compound) tracks degradation pathways. Quantum mechanical simulations predict reactive intermediates .
Q. How can researchers reconcile discrepancies in this compound’s fluorescence quantum yield (ΦF) across studies?
ΦF variability arises from solvent polarity, temperature, and instrument calibration. Standardize measurements using reference fluorophores (e.g., quinine sulfate) and integrate integrating sphere detectors for absolute ΦF determination. Publish full experimental parameters (e.g., excitation wavelengths, slit widths) to enable cross-study comparisons .
Q. What ecotoxicological assessments are critical for this compound in environmental chemistry research?
Conduct OECD-compliant tests: (i) Daphnia magna acute toxicity (EC₅₀), (ii) algal growth inhibition (OECD 201), and (iii) soil microbial activity assays. Bioaccumulation potential is modeled via octanol-water partition coefficients (log Kow) and quantitative structure-activity relationships (QSAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
